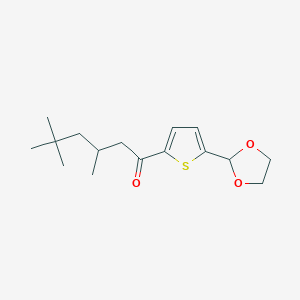

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Descripción general

Descripción

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is an organic compound that features a unique combination of a dioxolane ring, a thiophene ring, and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.

Thiophene Ring Introduction: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Ketone Formation: The final step involves the formation of the ketone group by reacting the intermediate with a suitable reagent such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural components suggest that it may exhibit biological activity, particularly in the realm of drug development.

- Antimicrobial Activity : Preliminary studies indicate that compounds with dioxolane and thienyl moieties can possess antimicrobial properties. The presence of the thienyl group enhances interactions with biological targets, potentially leading to effective antimicrobial agents.

- Anti-inflammatory Properties : Research has suggested that similar compounds can modulate inflammatory pathways. The ketone functional group may play a role in the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in anti-inflammatory drug development.

Materials Science

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone has shown promise in materials science, particularly in the development of novel materials with specific optical or electronic properties.

- Optoelectronic Devices : The unique electronic properties of thiophene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dioxolane ring can enhance solubility and processability in various solvents, facilitating the fabrication of thin films for electronic applications.

- Polymer Chemistry : The compound can be used as a monomer or additive in polymerization processes to create functionalized polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules.

- Building Block for Complex Molecules : The compound can be employed as a precursor in the synthesis of various heterocycles. Its functional groups allow for diverse reactions such as nucleophilic substitutions and cycloadditions.

- Synthesis of Natural Products : It can also be utilized in the total synthesis of natural products that contain similar structural motifs. The versatility of the dioxolane and thienyl groups facilitates the construction of complex frameworks found in many biologically active compounds.

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl alcohol: Similar structure but with an alcohol group instead of a ketone.

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ester: Contains an ester functional group instead of a ketone.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the dioxolane and thiophene rings, along with the ketone group, allows for a wide range of chemical transformations and interactions.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is a compound of interest due to its potential applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and synthesized data.

Chemical Structure and Properties

The compound features a dioxolane ring fused with a thiophene moiety and a ketone functional group. Its unique structure contributes to its biological properties and interactions with biological systems. The molecular formula is .

Antimicrobial Properties

Research has indicated that compounds containing dioxolane and thiophene structures exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated that derivatives of dioxolane showed effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Preliminary results indicate that while exhibiting antimicrobial effects, the compound also shows selective cytotoxicity against cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >50 |

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular membranes and inhibition of key metabolic pathways in microbial cells. The dioxolane ring may facilitate penetration into the cell membrane, while the thiophene structure could play a role in disrupting cellular processes.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results confirmed its potential as an antimicrobial agent, particularly against resistant strains.

Study 2: Cancer Cell Line Testing

A separate investigation evaluated the anti-cancer properties of the compound using various human cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZGLLVCCKGLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641917 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-02-9 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.